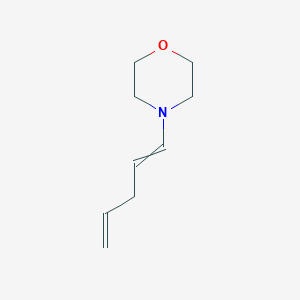![molecular formula C17H20F6N2O3 B14622683 N-[(Piperidin-4-yl)methyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide CAS No. 57415-51-7](/img/structure/B14622683.png)
N-[(Piperidin-4-yl)methyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Piperidin-4-yl)methyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core is synthesized by reacting 2,5-dihydroxybenzoic acid with trifluoroethanol in the presence of a dehydrating agent such as thionyl chloride to form 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques like recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
N-[(Piperidin-4-yl)methyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form N-oxide derivatives.
Reduction: The benzamide group can be reduced to form corresponding amines.
Substitution: The trifluoroethoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-[(Piperidin-4-yl)methyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Industry: Utilized in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-[(Piperidin-4-yl)methyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide involves its interaction with molecular targets such as HIF-1α. This compound can induce the expression of HIF-1α protein and downstream target genes, leading to various cellular responses including apoptosis and inhibition of cell proliferation . The pathways involved include the p53-p21 signaling pathway and the upregulation of apoptosis-related proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Flecainide: A compound with a similar benzamide core but different substituents.
N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide: Another piperidine derivative with distinct pharmacological properties.
Uniqueness
N-[(Piperidin-4-yl)methyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to modulate HIF-1 pathways sets it apart from other similar compounds, making it a valuable tool in cancer research and other biomedical applications .
Eigenschaften
CAS-Nummer |
57415-51-7 |
|---|---|
Molekularformel |
C17H20F6N2O3 |
Molekulargewicht |
414.34 g/mol |
IUPAC-Name |
N-(piperidin-4-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide |
InChI |
InChI=1S/C17H20F6N2O3/c18-16(19,20)9-27-12-1-2-14(28-10-17(21,22)23)13(7-12)15(26)25-8-11-3-5-24-6-4-11/h1-2,7,11,24H,3-6,8-10H2,(H,25,26) |
InChI-Schlüssel |
FWIFVARLYKIKRJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1CNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Ethenylspiro[cyclopropane-1,9'-fluorene]](/img/structure/B14622616.png)
![[Chloro(dichlorophosphoryl)methyl]benzene](/img/structure/B14622618.png)





![6,6-Dimethyl-3-methylidenebicyclo[3.1.1]heptan-2-one](/img/structure/B14622646.png)





